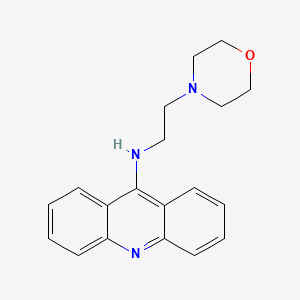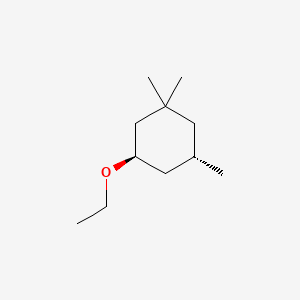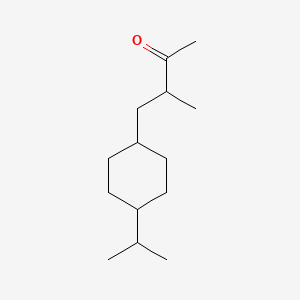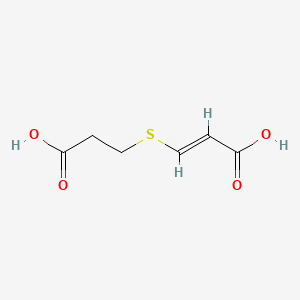![molecular formula C18H32Cl2N2O3 B13745267 2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride CAS No. 102583-88-0](/img/structure/B13745267.png)
2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a methoxybenzoyl group and an azaniumylbutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoyl chloride with a suitable amine to form the intermediate, which is then further reacted with diethylamine and hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzyl chloride: Shares the methoxybenzoyl group but differs in its overall structure and reactivity.
2-Methoxybenzoyl chloride: Similar in containing the methoxybenzoyl moiety but lacks the azaniumylbutyl chain.
2-Hydroxy-4-methoxybenzaldehyde: Contains a methoxy group but differs significantly in its functional groups and applications.
Uniqueness
2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be suitable .
Propiedades
Número CAS |
102583-88-0 |
|---|---|
Fórmula molecular |
C18H32Cl2N2O3 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C18H30N2O3.2ClH/c1-4-20(5-2)12-13-23-18(21)16-10-9-15(8-6-7-11-19)14-17(16)22-3;;/h9-10,14H,4-8,11-13,19H2,1-3H3;2*1H |
Clave InChI |
NQUAZYHGJMZULQ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)C1=C(C=C(C=C1)CCCC[NH3+])OC.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


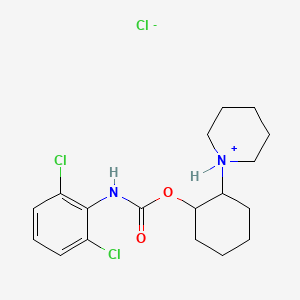
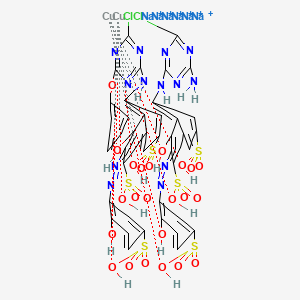
![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
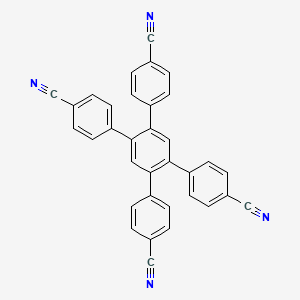

![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
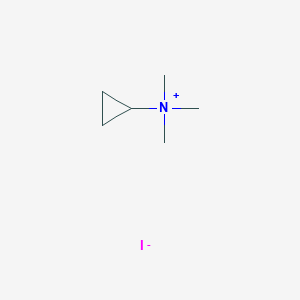

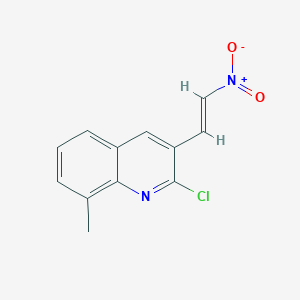
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
